molecular formula C15H19FN2O B2404505 N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide CAS No. 2188360-09-8

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide

Cat. No. B2404505
CAS RN: 2188360-09-8
M. Wt: 262.328
InChI Key: CVBMVJVIUXGOFQ-UHFFFAOYSA-N
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Description

“N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide” is a synthetic compound . It is structurally related to fentanyl, an internationally controlled substance . It has been available in the European Union since at least August 2016 .

Safety and Hazards

“N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide” is a synthetic opioid and can cause severe harms to the health of individuals . It has been associated with multiple deaths where exposure to the substance was confirmed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-2-15(19)17-14-7-9-18(10-8-14)11-12-3-5-13(16)6-4-12/h2-6,14H,1,7-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBMVJVIUXGOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide

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